molecular formula C10H11NO3S B14118943 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole CAS No. 914225-03-9

4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14118943
CAS No.: 914225-03-9
M. Wt: 225.27 g/mol
InChI Key: SNWAJEODHXMBQJ-UHFFFAOYSA-N
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Description

4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves the chlorosulfonation of toluene to produce 4-methylbenzenesulfonyl chloride, which is then reacted with the oxazole derivative under controlled conditions . The process requires careful handling of reagents and control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide forms sulfonyl azides, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and an oxazole ring, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

914225-03-9

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)15(12,13)10-6-14-7-11-10/h2-5,7,10H,6H2,1H3

InChI Key

SNWAJEODHXMBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2COC=N2

Origin of Product

United States

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